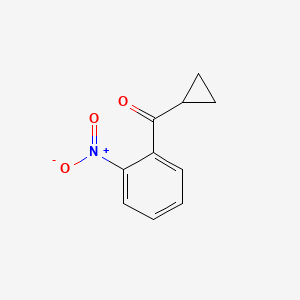

o-Nitrophenyl cyclopropyl ketone

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

cyclopropyl-(2-nitrophenyl)methanone |

InChI |

InChI=1S/C10H9NO3/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7H,5-6H2 |

InChI Key |

QNQWJIPOLNMFSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of o-Nitrophenyl Cyclopropyl Ketone

The synthesis of this compound typically involves a multi-step process starting from dihydro-3-acetyl-2(3H)-furanone and o-nitrobenzoyl halide. The reaction sequence is as follows:

- Formation of Intermediate : Dihydro-3-acetyl-2(3H)-furanone is reacted with magnesium C1-C4 alkoxide at temperatures between 0°C to 25°C.

- Reaction with o-Nitrobenzoyl Halide : The intermediate is then reacted with o-nitrobenzoyl halide in the presence of a solvent (often an aromatic hydrocarbon) at temperatures ranging from 15°C to 35°C.

- Cyclization : The resulting compound undergoes cyclization to yield this compound .

Agricultural Applications

This compound serves as a crucial intermediate in the production of herbicides. Specifically, it is utilized in synthesizing crop-selective herbicidal agents, which target specific weeds while minimizing damage to crops. This selectivity is vital for sustainable agricultural practices.

Herbicide Development

- Key Intermediate : It is integral in the synthesis of herbicides such as 1-([o-(cyclopropylcarbonyl)phenyl]sulfamoyl)-3-(4,6-dimethoxy-2-pyrimidinyl)urea, which has demonstrated efficacy in controlling various weed species .

- Efficiency : The methods for synthesizing this compound have been optimized for efficiency, allowing for the use of readily available starting materials, thereby reducing production costs .

Medicinal Chemistry Applications

Beyond its agricultural uses, this compound has shown promise in medicinal chemistry, particularly in the development of pharmacological agents.

Antitumor Activity

- In vivo studies have indicated that this compound exhibits significant antitumor properties. For instance, in xenograft models, it demonstrated up to 60% inhibition of tumor growth at doses of 20 mg/kg .

Anti-inflammatory Effects

- The compound has also been studied for its anti-inflammatory properties, showing a notable reduction in inflammation markers in models of induced arthritis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study on Cancer Treatment

- Objective : To evaluate anticancer effects in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was observed against multi-drug resistant strains, suggesting its potential as an antimicrobial agent .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Agricultural | Herbicide Intermediate | Key component for selective herbicides |

| Medicinal Chemistry | Antitumor Activity | Up to 60% tumor growth inhibition |

| Anti-inflammatory Effects | Significant reduction in inflammation markers | |

| Antimicrobial Efficacy | Effective against multi-drug resistant strains |

Comparison with Similar Compounds

Structural and Electronic Features

- Cyclopropyl Phenyl Ketone : Lacks the nitro group, leading to reduced electron-withdrawing effects. This alters reactivity in electrophilic substitutions and rearrangements compared to the nitro-substituted analog .

- Cyclopropyl 2-Fluorobenzyl Ketone : The fluorine substituent introduces moderate electron-withdrawing effects, but the benzyl group increases steric bulk, affecting reaction pathways (e.g., [3+2] cycloadditions) .

- Vinyl Cyclopropyl Ketones : The absence of an aromatic ring reduces conjugation effects, resulting in distinct stereochemical stability and exchange kinetics .

Table 1: Structural and Electronic Comparisons

| Compound | Substituent | Key Electronic Effects | Steric Considerations |

|---|---|---|---|

| o-Nitrophenyl cyclopropyl ketone | -NO₂ (ortho) | Strong electron withdrawal | Moderate steric hindrance |

| Cyclopropyl phenyl ketone | -H (phenyl) | Neutral | Low steric hindrance |

| Cyclopropyl 2-fluorobenzyl ketone | -F (benzyl) | Moderate electron withdrawal | High steric hindrance |

| Vinyl cyclopropyl ketone | Vinyl group | Conjugation with cyclopropane | Variable based on substitution |

Reactivity in Organic Reactions

- [3+2] Cycloaddition : Cyclopropyl phenyl ketone reacts with alkynes in the presence of Ni/AlMe₃ to form cyclopentenes via a six-membered oxa-nickelacycle intermediate. The nitro group in this compound may hinder this pathway due to electronic deactivation .

- Beckmann Rearrangement : Cyclopropyl phenyl ketone derivatives exhibit high selectivity in forming amides (e.g., 27a1 in 1:1 yield ratios). The nitro group in the ortho position could alter migratory aptitude, favoring specific amide products .

- Photochemical Reactivity: Cyclopropyl ketones (e.g., bicyclic analogs) undergo rapid ring-opening in tert-butyl alcohol, with the cyclopropyl group accelerating reactivity compared to non-cyclopropane systems (e.g., cyclooctanone) .

Stereochemical Behavior

- Racemization and Exchange : Cyclopropyl ketones exhibit configuration retention in nitriles but racemize readily in ketones under identical conditions. For example, cyclopropyl nitriles retain configuration, while ketones like this compound may racemize due to destabilization of intermediates .

- Stereoselective Synthesis: Cyclopropanation of silylenol ethers yields cyclopropyl ethers with regio- and stereoselectivity, influenced by substituents like nitro groups .

Q & A

Q. What are the common synthetic routes to o-nitrophenyl cyclopropyl ketone, and how can purity be optimized?

this compound is typically synthesized via cyclopropanation of α,β-unsaturated ketones or through diazo ketone decomposition. For example, intramolecular diazo ketone additions to carbon-carbon double bonds yield rigid cyclopropyl ketones, as demonstrated in the synthesis of tricyclo[3.3.0.0²ˊ⁸]octan-3-one . Post-synthesis, purity can be enhanced by chromatography (e.g., silica gel) and recrystallization. GC-MS and ¹H/¹³C NMR are critical for verifying structural integrity, particularly to confirm cyclopropane ring retention and ketone positioning .

Q. What spectroscopic techniques are most effective for characterizing cyclopropyl ketones?

Q. How do cyclopropyl ketones participate in [3+2] cycloadditions?

Nickel-catalyzed [3+2] cycloadditions with alkynes (e.g., 2-butyne) leverage the cyclopropane ring as a strained three-carbon unit. The reaction proceeds via oxidative addition of the cyclopropyl ketone to Ni(0), forming a six-membered oxa-nickelacycle intermediate. Organoaluminum reagents (e.g., AlMe₃) enhance regioselectivity, favoring cyclopentene derivatives .

Advanced Research Questions

Q. How can unexpected rearrangements during cyclopropyl ketone reactions be diagnosed and mitigated?

During decarboxylation-recombination strategies, β-cyclopropyl anhydrides may rearrange to homoallylic ketones instead of the expected product. Control experiments (e.g., isotopic labeling with ¹³C) and kinetic studies are critical to trace carbon migration pathways. For instance, 85% of CO₂ loss in such reactions originates from the proline subunit, not the ketone, indicating reversible Ni(0)-mediated steps . Adjusting steric bulk or electron-withdrawing groups on the anhydride can suppress rearrangements.

Q. What computational methods are used to model cyclopropyl ketone delocalization effects?

Ab initio calculations (e.g., DFT) quantify conjugative overlap between the cyclopropane ring and ketone. Molecular mechanics parameters derived from potential energy curves (e.g., s-cis vs. s-trans conformers) predict reactivity in bicyclo[m.1.0]alkan-2-ones. These models reveal that cyclopropyl participation stabilizes transition states in acid-catalyzed ring-opening reactions .

Q. How does regioselectivity in cyclopropyl ketone ring-opening reactions vary under different conditions?

Regioselectivity in Baeyer-Villiger oxidations depends on migratory aptitude. For bicyclic cyclopropyl ketones, the cyclopropane group migrates preferentially over larger rings (e.g., cyclopentanone). Strong acids (e.g., H₂SO₄) promote alternative pathways, such as 4,5-dihydrofuran formation, bypassing ketone intermediates .

Q. Why do contradictions arise in cyclopropyl ketone decarboxylation studies?

Discrepancies in product distribution (e.g., cyclopropyl phenyl ketone vs. 4,5-dihydrofuran) stem from competing mechanisms. Prior decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acid inhibits rearrangement, as shown in Table 1 of decarboxylative studies. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., quenching with MeOH) clarify dominant pathways .

Methodological Recommendations

- Unexpected Outcomes : Use isotopic labeling (¹³C, ²H) and in situ FTIR to track reaction progress .

- Regioselectivity Challenges : Screen organometallic additives (e.g., AlMe₃, ZnEt₂) to modulate metal catalyst behavior .

- Computational Modeling : Combine QM/MM simulations with experimental NMR shifts to validate delocalization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.